molecular formula C16H17ClN6S B12265571 5-chloro-N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine

5-chloro-N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine

Cat. No.: B12265571
M. Wt: 360.9 g/mol
InChI Key: HIZIUDHZGIUFMB-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine involves several steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The intermediate products are then further reacted with piperidine derivatives under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-chloro-N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Pyrimidine derivatives: Known for their wide range of applications in medicine and industry.

Uniqueness

5-chloro-N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C16H17ClN6S

Molecular Weight

360.9 g/mol

IUPAC Name

5-chloro-N-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C16H17ClN6S/c1-22(16-18-8-11(17)9-19-16)12-2-5-23(6-3-12)15-14-13(4-7-24-14)20-10-21-15/h4,7-10,12H,2-3,5-6H2,1H3

InChI Key

HIZIUDHZGIUFMB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC3=C2SC=C3)C4=NC=C(C=N4)Cl

Origin of Product

United States

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